1,1,1,2,2,3-Hexafluorodecan-4-one
Description
Significance of Fluorinated Organic Compounds in Modern Chemical Science
The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. researchgate.netjst.go.jp This stability is a key reason for their use in a vast array of applications, from pharmaceuticals and agrochemicals to advanced materials. jst.go.jpnih.gov
Fluorine's high electronegativity creates localized dipoles within a molecule, influencing its conformation, reactivity, and interactions with other molecules. nih.gov For instance, the strategic placement of fluorine atoms can enhance the binding affinity of a drug to its target protein or modify the acidity of a nearby functional group. nih.gov In the context of ketones, the presence of fluorine atoms adjacent to the carbonyl group significantly increases its electrophilicity, making it more susceptible to nucleophilic attack. nih.gov This enhanced reactivity is a cornerstone of their utility in various chemical transformations and as enzyme inhibitors. nih.govnih.gov
The unique physicochemical properties of fluorinated compounds, such as high density, low surface tension, and both hydrophobic and lipophobic character (oleophobicity), further contribute to their importance in materials science. researchgate.net
Historical Development and Evolution of Fluorinated Ketone Chemistry
The history of organofluorine chemistry dates back to before the isolation of elemental fluorine itself. nih.gov Early work in the late 19th and early 20th centuries by chemists like Swarts laid the foundation for the synthesis of fluorinated compounds. nih.gov The industrial production of organofluorine compounds began to flourish around the 1930s, driven by the discovery of stable and useful materials like chlorofluorocarbons (CFCs). nih.gov
The development of fluorinated ketone chemistry specifically gained momentum with the broader growth of organofluorine chemistry. A significant challenge in this field has always been the controlled and safe introduction of fluorine into organic molecules due to the high reactivity of elemental fluorine. numberanalytics.com Over the decades, a variety of methods have been developed to synthesize fluorinated ketones. These include:
Direct fluorination: While challenging, methods using elemental fluorine have been developed. nih.gov
From carboxylic acids: A common and effective method involves the conversion of carboxylic acids to their corresponding acid chlorides, followed by reaction with fluorinated reagents. nih.gov For example, trifluoromethyl ketones can be synthesized using trifluoroacetic anhydride (B1165640), and pentafluoroethyl ketones can be made using pentafluoropropionic anhydride. nih.gov
From ketene (B1206846) dithioacetals: This three-step method utilizes hydrogen fluoride (B91410) and fluoride anion as the fluorinating agents. researchgate.net
Using (Diethylamino)sulfur trifluoride (DAST): More recent methods involve the use of reagents like DAST to mediate the trifluoromethylation of benzoic acids. georgiasouthern.edu
Electrophilic fluorination: Reagents like Selectfluor® are used for the selective fluorination of ketones, often proceeding through a keto-enol tautomer mechanism. scispace.comsapub.org
The evolution of these synthetic methods has enabled chemists to create a diverse range of fluorinated ketones with tailored properties for specific applications.
Current Research Frontiers and Unaddressed Questions Pertaining to Per- and Polyfluoroalkyl Ketones
The field of per- and polyfluoroalkyl substances (PFAS), which includes highly fluorinated ketones, is an area of intense current research. nih.govresearchgate.net While the unique properties of these compounds are valuable, their persistence in the environment is a significant concern. rsc.org
Current research is focused on several key areas:
Developing Novel Synthetic Methodologies: The quest for more efficient, selective, and environmentally benign methods for synthesizing fluorinated ketones continues to be a major research driver. numberanalytics.comgeorgiasouthern.edu
Understanding Environmental Fate and Transport: A significant knowledge gap exists regarding the physicochemical properties of many PFAS, which hinders the accurate prediction of their behavior in the environment. researchgate.netitrcweb.org Researchers are working to gather more experimental data and develop better predictive models for properties like vapor pressure, solubility, and partitioning coefficients. itrcweb.orgnih.gov
Exploring New Applications: The unique reactivity of fluorinated ketones continues to be exploited in the development of new chemical probes and therapeutic agents. nih.govnih.gov For example, peptidyl fluoromethyl ketones are being investigated as potent and selective inhibitors of enzymes like serine and cysteine proteases, which are implicated in diseases such as cancer and viral infections. nih.govnih.gov
Developing Remediation and Destruction Technologies: Given the persistence of PFAS, finding effective ways to remove them from the environment and break them down into harmless substances is a critical area of research. rsc.org
Designing Safer Alternatives: A major goal is to design and synthesize new fluorinated compounds that retain the desirable properties of current PFAS but are readily biodegradable and have a lower potential for bioaccumulation. rsc.org
A significant challenge in the field is the sheer number of different PFAS that exist, with the vast majority lacking comprehensive toxicological and environmental data. nih.govnih.gov Future research will likely involve high-throughput screening methods and computational modeling to prioritize which of these thousands of compounds require the most urgent attention. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
113487-29-9 |
|---|---|
Molecular Formula |
C10H14F6O |
Molecular Weight |
264.21 g/mol |
IUPAC Name |
1,1,1,2,2,3-hexafluorodecan-4-one |
InChI |
InChI=1S/C10H14F6O/c1-2-3-4-5-6-7(17)8(11)9(12,13)10(14,15)16/h8H,2-6H2,1H3 |
InChI Key |
JFWCHWLJUIBZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1,1,2,2,3 Hexafluorodecan 4 One and Analogous Structures
Strategies for Selective Carbon-Fluorine Bond Formation within Ketone Architectures
The targeted introduction of fluorine atoms into ketone structures is a cornerstone of synthesizing compounds like 1,1,1,2,2,3-Hexafluorodecan-4-one. The development of methods to form C-F bonds with high regioselectivity, particularly at positions α to a carbonyl group, is critical.
Electrophilic Fluorination Approaches and Reagent Development
Electrophilic fluorination is a primary method for synthesizing α-fluoroketones. This approach typically involves the reaction of a ketone enol or enolate with an electrophilic fluorine source (an "F+" equivalent). Over the years, a variety of N-F reagents have been developed for this purpose, offering advantages in handling, safety, and reactivity compared to elemental fluorine. researchgate.netorganic-chemistry.org
One of the most prominent and widely used reagents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. uni-freiburg.de It is a stable, easy-to-handle solid that effectively fluorinates a wide range of substrates, including 1,3-dicarbonyl compounds, enol esters, and ketone enolates, under mild conditions. rsc.orgsigmaaldrich.com The reaction mechanism for the fluorination of enol esters with Selectfluor is understood to be a polar two-electron process, rather than a single-electron transfer (SET) pathway. researchgate.netrsc.org The direct fluorination of ketones often proceeds by generating the enol or enolate in situ, which then attacks the electrophilic fluorine of the N-F reagent. sigmaaldrich.comscispace.com The choice of solvent and reaction conditions can significantly influence the outcome; for instance, using methanol (B129727) as a solvent with reagents like Accufluor NFTh has been shown to enable direct and regiospecific α-fluorination without prior activation of the ketone. nih.gov
The reactivity of ketones toward electrophilic fluorination is influenced by both steric and electronic factors. sigmaaldrich.comresearchgate.net For instance, cyclic β-diketones that readily form enol tautomers can undergo fluorination at room temperature, though this can sometimes lead to difluorination as a competing reaction. sigmaaldrich.comscispace.com
| Reagent Name | Abbreviation / Brand Name | Key Features | Typical Substrates |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, crystalline solid; widely applicable; cost-effective compared to alternatives. uni-freiburg.dersc.org | Enol esters, enolates, 1,3-dicarbonyls, aromatic rings. rsc.org |
| N-Fluorobenzenesulfonimide | NFSI | Effective for fluorinating a broad scope of β-ketoacids, including electron-deficient ones. anr.fr | β-ketoacids, carbanions. anr.fr |
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor® NFTh | Enables direct, regiospecific α-fluorination of ketones in methanol without pre-activation. nih.gov | Acyclic and cyclic ketones, keto steroids. nih.gov |
| N-Fluoropyridinium salts | N/A | Reactivity can be tuned by substitution on the pyridine (B92270) ring. organic-chemistry.orgnih.gov | Silyl (B83357) enol ethers, enolates. nih.gov |
Nucleophilic Fluorination Routes to Fluorinated Ketones
Nucleophilic fluorination provides a complementary approach to access fluorinated ketones. This strategy typically involves the displacement of a leaving group at the α-position of a ketone with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netnih.gov The effectiveness of alkali metal fluorides like KF is often hampered by their low solubility in organic solvents and the high lattice energy, which can be mitigated by using phase-transfer catalysts or specialized solvent systems. nih.govacs.org
A significant advancement in this area is the copper-catalyzed H–F insertion into α-diazocarbonyl compounds. scispace.comacs.org This method uses KF in combination with a proton source like hexafluoroisopropanol (HFIP) to directly synthesize α-fluorocarbonyl compounds from α-diazo precursors under mild, functional-group-tolerant conditions. acs.org This technique is particularly valuable as it is amenable to radiofluorination with [¹⁸F]KF for applications in positron emission tomography (PET). acs.org Another route involves the fluorination of α-bromo ketones with TBAF to yield the corresponding α-fluoroketone. researchgate.net
Radical and Photoredox-Mediated Fluorination Techniques
The emergence of photoredox catalysis has opened new avenues for carbon-fluorine bond formation under exceptionally mild conditions. These methods utilize visible light to excite a photocatalyst, which then initiates a radical-based fluorination cascade. rsc.org For example, the α-trifluoromethoxylation of ketones has been achieved by reacting enol carbonates with an electrophilic OCF₃ source, using an organic photoredox catalyst like 4-CzIPN irradiated with blue light (456 nm). researchgate.net
Radical fluorination can also be achieved through decarboxylative processes. drughunter.com In one strategy, alkyl radicals are generated via the photoredox-catalyzed decarboxylation of redox-active esters (like N-hydroxyphthalimide esters) and are subsequently trapped by a fluoride source. researchgate.net While this is a powerful method for generating alkyl fluorides, its direct application to create α-fluoroketones would depend on the specific precursor. More directly, photoredox-mediated methods have been developed for the synthesis of α-trifluoromethyl ketones using [¹⁸F]trifluoroiodomethane as a building block, demonstrating the power of this approach for installing fluorinated motifs. acs.org
Oxyfluorination of Olefins as a Synthetic Strategy
Oxyfluorination of olefins presents an efficient, atom-economical route to α-fluoroketones. acs.org This transformation involves the simultaneous addition of a fluorine atom and an oxygen atom across a double bond. Metal-free catalytic systems have been developed that enable the oxyfluorination of various olefins, yielding α-fluoroketone products. beilstein-journals.orgnih.gov These reactions exhibit great functional group tolerance and represent a green chemistry approach to these valuable building blocks. acs.orgnih.gov The general mechanism involves the electrophilic attack of a fluorine source on the alkene, followed by the capture of the resulting carbocationic intermediate by an oxygen-containing species and subsequent oxidation to the ketone.
Decarboxylative Fluorination for α-Fluoroketone Synthesis
Decarboxylative fluorination of β-keto carboxylic acids is a powerful and direct strategy for synthesizing α-fluoroketones. anr.fr This method avoids issues of regioselectivity that can plague the direct fluorination of asymmetrical ketones. rsc.org The reaction proceeds by reacting a tertiary β-keto carboxylic acid with an electrophilic fluorinating reagent, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). beilstein-journals.orgsapub.org
Mechanistic studies indicate that the reaction pathway involves an initial electrophilic fluorination of the enolate (formed by decarboxylation of the β-ketoacid), followed by the loss of carbon dioxide to yield the final α-fluoroketone. anr.fr This process can be mediated by bases like cesium carbonate or can proceed without any catalyst at all, providing a highly efficient and convergent route to α-fluoroketones in excellent yields. anr.frbeilstein-journals.org
Construction of the Fluorinated Decane Carbon Skeleton and Ketone Functionality
The synthesis of the specific target molecule, this compound, requires not only the introduction of fluorine atoms and a ketone group but also the assembly of a ten-carbon chain bearing a precise fluorination pattern at one end. This can be approached by either building the C10 skeleton first and then introducing the functionality, or by coupling smaller, pre-fluorinated building blocks.
A plausible and powerful strategy involves the use of organometallic coupling reactions with fluorinated precursors. For instance, perfluoroalkyl iodides are versatile building blocks that can be coupled with various partners. rsc.org A C6 fragment, such as 1,1,1,2,2,3-hexafluoro-3-iodohexane, could theoretically be coupled with a four-carbon fragment. Photocatalytic methods using visible light have proven effective for coupling perfluoroalkyl iodides with alkynes. rsc.org The resulting perfluoroalkyl alkyne could then be selectively reduced to the corresponding alkane.
Another classic yet challenging method involves the use of Grignard reagents. sigmaaldrich.com The reaction between a Grignard reagent and a fluorinated carbonyl compound can be used to form C-C bonds. However, these reactions are often complicated by a competing reduction pathway, where the Grignard reagent acts as a hydride donor instead of a carbon nucleophile. acs.org The high electronegativity of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, but also influences the reaction pathway. acs.orgacs.org For instance, reacting a fluorinated ester like ethyl trifluoroacetate (B77799) with various Grignard reagents shows a significant amount of reduction product alongside the expected addition product.
| Fluorinated Carbonyl Compound | Grignard Reagent | Addition Product Yield (%) | Reduction Product Yield (%) |
|---|---|---|---|
| Ethyl trifluoroacetate | Ethylmagnesium bromide | 42 | 27 |
| Ethyl trifluoroacetate | n-Propylmagnesium bromide | 40 | 29 |
| Ethyl trifluoroacetate | n-Butylmagnesium bromide | 43 | 34 |
| 1,1,1-Trifluoroacetone | Ethylmagnesium bromide | 54 | 29 |
| Heptafluorobutyraldehyde | Ethylmagnesium bromide | 32 | 51 |
This data illustrates that as the fluorinated alkyl chain length increases (e.g., in heptafluorobutyraldehyde), reduction can become the dominant pathway. acs.org To synthesize this compound, one could envision reacting a pre-formed C6 fluorinated fragment containing a carbonyl group (e.g., a hexafluoro-4-oxohexanoyl chloride) with a butyl Grignard reagent, or reacting a C6 fluorinated Grignard reagent with a suitable C4 electrophile like butyraldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. Careful control of reaction conditions is paramount to favor the desired C-C bond formation.
Finally, the synthesis of semifluorinated alkanes can be achieved by the addition of a perfluoroalkyl iodide to an alkene, followed by dehalogenation. nih.gov This provides a direct method for constructing a carbon chain with distinct perfluorinated and hydrogenated segments, which could then be selectively oxidized to introduce the ketone functionality.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₀H₁₂F₆O | Target Molecule |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | C₇H₁₄B₂ClF₉N₂ | Electrophilic Fluorinating Agent (Selectfluor®) |
| N-Fluorobenzenesulfonimide | C₁₂H₁₀FNO₂S | Electrophilic Fluorinating Agent (NFSI) |
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | C₆H₁₃B₂F₉N₂O | Electrophilic Fluorinating Agent (Accufluor® NFTh) |
| Potassium Fluoride | KF | Nucleophilic Fluoride Source |
| Tetrabutylammonium Fluoride | C₁₆H₃₆FN | Nucleophilic Fluoride Source (TBAF) |
| Hexafluoroisopropanol | C₃H₂F₆O | Solvent/Proton Source (HFIP) |
| 4-(dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran | C₂₂H₂₁N₃O | Photocatalyst (4-CzIPN) |
| Cesium Carbonate | Cs₂CO₃ | Base |
| 1,1,1,10,10,10-Hexafluorodecane-2,4,7,9-tetrone | C₁₀H₆F₆O₄ | Related Fluorinated Ketone |
| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | Fluorinated Ester Substrate |
| 1,1,1-Trifluoroacetone | C₃H₃F₃O | Fluorinated Ketone Substrate |
| Heptafluorobutyraldehyde | C₄HF₇O | Fluorinated Aldehyde Substrate |
Carbon-Carbon Bond Forming Reactions in the Presence of Highly Fluorinated Moieties
The construction of carbon-carbon bonds in molecules containing highly fluorinated segments, such as the hexafluoroethyl group in this compound, presents unique challenges due to the strong electron-withdrawing nature of these moieties. nih.gov Overcoming these challenges is pivotal for the synthesis of complex fluorinated molecules. fiveable.me
One of the fundamental approaches to creating C-C bonds is through the reaction of a nucleophilic carbon species with an electrophilic partner. youtube.comyoutube.com In the context of synthesizing fluorinated ketones, this can involve the addition of an organometallic reagent to a fluorinated carbonyl compound or the reaction of a fluorinated nucleophile with a non-fluorinated electrophile.
Several powerful reactions facilitate the formation of carbon-carbon bonds, including:
Grignard Reactions: These involve the reaction of Grignard reagents with electrophiles and are instrumental in forming new carbon chains. fiveable.me
Wittig Reaction: This method is effective for creating carbon-carbon double bonds, which can subsequently be converted to other functional groups. fiveable.me
Aldol (B89426) Condensation: This reaction forms a β-hydroxy ketone or α,β-unsaturated ketone, providing a versatile route to larger molecules. fiveable.me
Diels-Alder Reaction: This cycloaddition reaction is key for constructing six-membered rings, which can be part of more complex molecular frameworks. fiveable.me
Research into the synthesis of fluorinated cyclic ketones has demonstrated the use of Claisen condensation to introduce trifluoroacetyl groups, yielding novel 1,3-diketones. sapub.orgscispace.com These reactions, however, can be complicated by the tendency of the highly fluorinated products to form hydrates. sapub.orgscispace.com
The table below summarizes various carbon-carbon bond formation strategies applicable to the synthesis of fluorinated ketones.
| Reaction Type | Description | Relevance to Fluorinated Ketones | Reference(s) |
| Grignard Reaction | Forms C-C bonds by reacting an organomagnesium halide with an electrophile. | Can be used to introduce the alkyl chain to a fluorinated carbonyl precursor. | fiveable.me |
| Wittig Reaction | Reacts an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Useful for creating a double bond that can be further functionalized to a ketone. | fiveable.me |
| Aldol Condensation | Joins two carbonyl compounds to form a β-hydroxy ketone or α,β-unsaturated ketone. | Can build the carbon backbone of the target molecule. | fiveable.me |
| Claisen Condensation | A carbon–carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. | Has been used to synthesize trifluoroacetylated 1,3-diketones. | sapub.orgscispace.com |
Stereoselective Introduction of the Ketone Group
Achieving stereocontrol in the synthesis of fluorinated molecules is a significant challenge and a key area of research, particularly for compounds with potential biological applications. rsc.orgcas.cnnih.gov The stereoselective introduction of a ketone group, or the creation of a chiral center adjacent to it, can be accomplished through various asymmetric methodologies.
Catalytic enantioselective fluorination and chlorination of carbonyl compounds have been achieved with high enantioselectivity using chiral metal complexes, such as a dbfox-Ni(II) complex. organic-chemistry.org Another approach involves the use of chiral phase-transfer catalysts, like those derived from cinchona alkaloids, to facilitate the asymmetric alkylation of α-fluorocyclic ketones. rsc.org
Recent advances have also focused on the stereoselective construction of fluorinated quaternary carbon centers. rsc.org This can be achieved through reactions such as asymmetric alkylation, arylation, Mannich reactions, Michael additions, and aldol additions of fluorinated compounds. rsc.orgnih.gov For instance, the Mannich reaction of α-fluorinated aromatic cyclic ketones with imines, catalyzed by a chiral bicyclic guanidine (B92328), can produce compounds with nitrogen-fluorine quaternary stereocenters. rsc.org
The table below highlights different approaches to the stereoselective synthesis of fluorinated ketones.
| Methodology | Catalyst/Reagent | Key Feature | Reference(s) |
| Asymmetric Alkylation | Chiral phase-transfer catalyst (e.g., cinchona base derivative) | Creates chiral fluorinated ketones from α-fluorocyclic ketones and alkyl halides. | rsc.org |
| Asymmetric Mannich Reaction | Chiral bicyclic guanidine or ZnEt₂/(R,R)-ProPhenol | Constructs vicinal tetrasubstituted stereocenters with a C-F bond. | rsc.org |
| Asymmetric Allylic Alkylation | [Pd(C₃H₅)Cl]₂ and a chiral ligand | Produces chiral allylated tertiary α-fluoroketone compounds. | rsc.org |
| Stereoselective Reduction | ZnI₂/NaBH₄ with a chiral auxiliary (e.g., (-)-8-phenylmenthol) | Diastereoselective reduction of chiral β-enamino esters to form β-fluoroalkyl β-amino acid derivatives. | nih.gov |
Sustainable and Catalytic Approaches in Fluoroketone Synthesis
The growing emphasis on environmentally benign chemical processes has spurred the development of sustainable and catalytic methods for the synthesis of fluoroketones. numberanalytics.comdovepress.com
Implementation of Green Chemistry Principles in Fluorination Processes
Traditional fluorination methods often involve hazardous reagents like elemental fluorine or hydrogen fluoride. dovepress.com Modern approaches favor the use of electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄), which are more manageable and selective. sapub.orgscispace.comorganic-chemistry.orgrsc.org The use of Selectfluor® in conjunction with a micellar system has even enabled the direct regioselective fluorination of ketones in water, a green solvent. organic-chemistry.org
Catalytic methods are at the forefront of green fluorination. numberanalytics.com For example, a metal-free and green catalytic system has been developed for the oxyfluorination of olefins to synthesize α-fluoroketones. organic-chemistry.org Photocatalysis, using visible light, has also emerged as a powerful tool. A photocatalytic synthesis of trifluoromethyl ketones from alkyl bromides and trifluoroacetic anhydride (B1165640) has been reported, featuring a dual visible-light and halogen-atom-transfer catalysis system. researchgate.net
Furthermore, innovative strategies are being explored to repurpose per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals," as fluorinating agents in a closed-loop economy, thereby addressing a significant environmental challenge. chemrxiv.orgcolostate.edu
Evaluation of Atom Economy and Reaction Efficiency
Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgskpharmteco.com A high atom economy indicates that less waste is generated. youtube.com
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
Addition reactions, by their nature, have the potential for 100% atom economy as all reactant atoms are incorporated into the product. libretexts.org In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economies. youtube.com
When evaluating the synthesis of this compound and its analogs, different synthetic routes will have varying atom economies. For example, a synthesis that relies on a Grignard reaction followed by oxidation would need to account for the atoms in the oxidizing agent and any byproducts formed. In contrast, a route involving a direct catalytic addition of a fluoroalkyl group to a ketone precursor could potentially have a higher atom economy.
The efficiency of a reaction is not solely determined by its percentage yield but also by its atom economy. wikipedia.org A high-yielding reaction can still be inefficient if it produces a large amount of waste. youtube.com Therefore, designing synthetic pathways that maximize atom economy is a crucial aspect of sustainable chemistry. skpharmteco.com For instance, the direct reaction of hydrogen gas with chlorine gas to produce HCl has a 100% atom economy, whereas reacting sodium chloride with sulfuric acid to produce HCl has a much lower atom economy due to the formation of sodium sulfate (B86663) as a byproduct. libretexts.org
Reactivity and Mechanistic Investigations of 1,1,1,2,2,3 Hexafluorodecan 4 One
Nucleophilic Additions to the Highly Electrophilic Carbonyl Center
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. wikipedia.org For fluorinated ketones like 1,1,1,2,2,3-Hexafluorodecan-4-one, the rate of nucleophilic addition is significantly accelerated due to the highly electron-deficient nature of the carbonyl carbon. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol. libretexts.org
The stability of the resulting product can be unusual. For instance, fluorinated ketones show a pronounced tendency to form stable hydrates (gem-diols) in the presence of water, a phenomenon attributed to the stabilization of the hydrate (B1144303) by the electron-withdrawing fluoroalkyl group. nih.govsapub.orgscispace.com
The addition of a nucleophile to the trigonal planar carbonyl carbon of this compound creates a new tetrahedral stereocenter. When the incoming nucleophile and the existing alkyl groups are dissimilar, and in the absence of any chiral catalysts or directing groups, the reaction typically results in a racemic mixture of enantiomers. wikipedia.orgyoutube.com Achieving stereochemical control in these reactions is a significant synthetic challenge that often requires the use of chiral reagents or catalysts to favor the formation of one stereoisomer over the other.
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful carbon nucleophiles that readily react with ketones. pearson.comlibretexts.org Due to their high reactivity, these reagents add irreversibly to the carbonyl group. masterorganicchemistry.comyoutube.com The reaction of this compound with such reagents is expected to proceed via nucleophilic addition to yield a tertiary alcohol after acidic workup. libretexts.orglibretexts.org
Weaker carbon nucleophiles, such as cyanide (CN⁻), also add to the carbonyl group to form cyanohydrins. masterorganicchemistry.comlibretexts.org The enhanced electrophilicity of the fluorinated ketone facilitates this type of addition.
Table 1: Illustrative Reactions of this compound with Organometallic Reagents
| Reagent | Expected Product (after workup) | Product Class |
| Methylmagnesium bromide (CH₃MgBr) | 2-(1,1,2,2,3,3-Hexafluoropropyl)-2-undecanol | Tertiary Alcohol |
| Phenyllithium (C₆H₅Li) | 1-(1,1,2,2,3,3-Hexafluoropropyl)-1-phenylheptan-1-ol | Tertiary Alcohol |
| Sodium acetylide (NaC≡CH) | 4-(1,1,2,2,3,3-Hexafluoropropyl)dec-1-yn-4-ol | Propargyl Alcohol |
| Sodium cyanide (NaCN) | 4-cyano-4-(1,1,2,2,3,3-hexafluoropropyl)decan-4-ol | Cyanohydrin |
This table represents expected outcomes based on general reactivity patterns of fluorinated ketones.
Alpha-Functionalization and Carbonyl Group Transformations
The protons on the carbon atom adjacent (alpha) to the carbonyl group exhibit acidity and can be removed by a base to form an enolate. This enolate is a key intermediate for functionalization at the α-position. For this compound, functionalization can occur at the α-methylene group (C-5).
The α-position of ketones can be halogenated under various conditions. For fluorinated ketones, this chemistry can be complex. While the focus is often on the introduction of fluorine, methods also exist for incorporating other halogens like chlorine, bromine, and iodine. One approach involves the generation of an enol or enolate intermediate, which then reacts with an electrophilic halogen source (e.g., N-chlorosuccinimide, N-bromosuccinimide). nih.gov
A more advanced strategy for related perfluoroalkyl ketones involves an organophosphorus-mediated process that achieves a selective replacement of a fluorine atom with chlorine, bromine, or iodine. nih.govacs.org This "defluorinative halogenation" generates α-haloperfluoroketones, which are versatile synthetic intermediates. nih.gov Another general method for synthesizing α-halodifluoromethyl ketones proceeds through the halogenation of a corresponding difluoro silyl (B83357) enol ether. cas.cn
Alkylation at the α-position is achieved by treating the ketone with a base to form the enolate, which is then treated with an alkyl halide. The regioselectivity of enolate formation is a key consideration in unsymmetrical ketones.
Acylation, the introduction of an acyl group (R-C=O), can be accomplished in several ways. The acylation of ketones with anhydrides using boron fluoride (B91410) as a catalyst is a known method to produce β-diketones. acs.org Alternatively, N-acylbenzotriazoles can serve as effective acylation agents for the α-position of ketones. organic-chemistry.org These methods could potentially be applied to introduce an acyl group at the C-5 position of this compound.
Advanced Oxidation and Reduction Chemistry of Fluorinated Ketones
The oxidation and reduction of fluorinated ketones target either the carbonyl group or the fluorinated alkyl chain.
Reduction: The carbonyl group of a ketone can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. youtube.com Applying this to this compound would yield 1,1,1,2,2,3-Hexafluorodecan-4-ol. Electrochemical methods have also been explored for the reduction of highly halogenated compounds. researchgate.net
Oxidation: The oxidation of ketones is generally less straightforward than that of aldehydes. However, the atmospheric oxidation of fluorinated ketones initiated by hydroxyl (OH) radicals is an area of significant research, particularly for assessing environmental impact. rsc.org These reactions typically proceed via hydrogen-atom abstraction. rsc.org Another oxidative transformation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxyacid. The migratory aptitude of the adjacent groups determines the regiochemical outcome of this rearrangement.
Oxidative Transformations of Related Structures
While direct oxidative transformations on this compound are not extensively detailed in the provided context, the behavior of structurally related fluorinated ketones in oxidative reactions provides valuable insights. A significant reaction in this category is the Baeyer-Villiger oxidation.
The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester or lactone using a peroxyacid, such as m-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid catalyst. nih.govacs.orgresearchgate.netresearchgate.net For α-fluorinated ketones, the presence of the fluorine atom can influence the migratory aptitude of the adjacent alkyl or aryl groups. Theoretical and experimental studies on the Baeyer-Villiger oxidation of aliphatic fluoroketones have shown that there is only a small energetic difference in the transition states for the migration of the fluorinated substituent versus the non-fluorinated alkyl substituent. nih.govacs.org This suggests that a mixture of regioisomeric esters could be formed. The reaction rate of α-fluorinated ketones in Baeyer-Villiger oxidations can be higher than that of their non-fluorinated analogs, indicating that the fluorine atom can enhance the reactivity of the ketone towards the peroxyacid. researchgate.net
Another relevant oxidative transformation is the oxidation of secondary fluoroalkyl alcohols to the corresponding ketones. While this is the reverse of the reduction discussed previously, it is a crucial reaction in the synthesis of fluorinated ketones. thieme.de The strong electron-withdrawing effect of the fluoroalkyl group can make the oxidation of the corresponding secondary alcohol more challenging compared to non-fluorinated alcohols. thieme.de
Pericyclic and Rearrangement Reactions Involving Fluorinated Ketones
Fluorinated ketones and their derivatives can participate in a variety of pericyclic and rearrangement reactions, often leading to the formation of complex molecular architectures. One of the most notable rearrangements for α-haloketones is the Favorskii rearrangement.
The Favorskii rearrangement involves the transformation of an α-haloketone to a carboxylic acid derivative (acid, ester, or amide) in the presence of a base. wikipedia.orgorganicreactions.orgmvpsvktcollege.ac.in In the case of cyclic α-haloketones, this reaction results in a ring contraction. wikipedia.orgorganicreactions.org The mechanism is generally believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.org For a compound like this compound, which has fluorine atoms on the α- and β-carbons, the applicability and regioselectivity of a Favorskii-type rearrangement would depend on which α-proton is abstracted by the base and the subsequent stability of the potential cyclopropanone intermediate.
Other rearrangement reactions involving fluorinated ketones have also been explored. For instance, carbene-initiated rearrangement strategies have been developed for the carbodefluorination of fluoroalkyl ketones, leading to the synthesis of α,α-difluoro-γ,δ-unsaturated ketones. nih.gov These reactions often involve the generation of a carbene from an N-triftosylhydrazone derivative of the ketone, followed by a cascade of reactions including C-F bond cleavage and C-C bond formation. nih.gov Additionally, the rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones can lead to the synthesis of multi-substituted trifluoromethyloxazolines. rsc.org
Detailed Mechanistic Elucidation of Key Reaction Pathways
The unique electronic properties imparted by the fluorine atoms in compounds like this compound lead to distinct mechanistic pathways in their reactions.
Mechanism of Carbonyl Reduction: The reduction of fluorinated ketones with hydride reagents like NaBH₄ follows a nucleophilic addition mechanism. masterorganicchemistry.com The highly electrophilic carbonyl carbon is readily attacked by the hydride ion (H⁻). The presence of protic solvents can accelerate the reaction by protonating the carbonyl oxygen, further enhancing its electrophilicity. stackexchange.com For enantioselective reductions using catalysts like the CBS reagent, the mechanism involves the formation of a complex between the chiral catalyst, the borane (B79455) reducing agent, and the ketone. This ternary complex directs the hydride transfer to one face of the carbonyl group, leading to a high degree of stereocontrol. wordpress.com
Mechanism of Baeyer-Villiger Oxidation: The generally accepted mechanism for the Baeyer-Villiger oxidation involves a two-step process. nih.gov First, the peroxyacid adds to the protonated ketone to form a tetrahedral intermediate, often referred to as the Criegee intermediate. nih.gov The second step is the rearrangement, where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom with the concurrent cleavage of the O-O bond. wiley-vch.de In the case of fluorinated ketones, the electronic effects of the fluorine atoms can influence the rate of both the initial addition and the subsequent rearrangement step. nih.govacs.org
Mechanism of Favorskii Rearrangement: The mechanism of the Favorskii rearrangement is thought to initiate with the formation of an enolate on the side of the ketone away from the halogen atom. wikipedia.org This enolate then undergoes an intramolecular nucleophilic attack to form a cyclopropanone intermediate. Subsequent attack of a nucleophile (e.g., hydroxide (B78521) or alkoxide) on the cyclopropanone carbonyl group leads to the opening of the three-membered ring to give a more stable carbanion, which is then protonated to yield the final carboxylic acid derivative. wikipedia.org An alternative "pseudo-Favorskii" or "quasi-Favorskii" mechanism is proposed when enolate formation is not possible, involving direct nucleophilic addition to the ketone followed by a concerted rearrangement. wikipedia.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sodium borohydride |
| m-chloroperbenzoic acid |
| Hydrogen peroxide |
| Borane |
| Methanol (B129727) |
| Ethanol |
| Diethyl ether |
| Tetrahydrofuran |
| Acetonitrile |
| Trifluoroacetic anhydride (B1165640) |
| Ethyl trifluoroacetate (B77799) |
| N-triftosylhydrazone |
| Trifluoromethyloxazoline |
| Benzophenone |
| Acetone |
| 3-Pentanone |
| Cyclobutanone |
| 2-Adamantanone |
| Norcamphor |
| 2-Methylcyclohexanone |
| Cyclohexanone |
| 4-tert-butylcyclohexanone |
| Acetophenone |
| Cinnamyl ketone |
| Benzoic acid |
| Diphenylmethanol |
| Benzyl alcohol |
| (E)-4-phenylbut-3-en-2-ol |
| 4-phenylbutan-2-ol |
| (E)-chalcone |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of fluorine atoms within a molecule. For 1,1,1,2,2,3-Hexafluorodecan-4-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for an unambiguous assignment of its structure.
The ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are predicted based on the analysis of its chemical structure. The presence of highly electronegative fluorine atoms and a carbonyl group significantly influences the chemical shifts of nearby nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the hexyl chain of the molecule. The protons closer to the electron-withdrawing fluoroalkyl and carbonyl groups will appear at a lower field (higher ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. udel.eduhw.ac.uk The carbon of the carbonyl group (C4) is expected to have a characteristic chemical shift in the downfield region. oregonstate.edu The carbons bonded to fluorine will show complex splitting patterns due to C-F coupling.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. wikipedia.orghuji.ac.il The spectrum will display distinct signals for the CF₃ group and the individual fluorine atoms at positions C2 and C3, with characteristic coupling constants.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | 2.85 | t | 7.5 |
| H-6 | 1.70 | p | 7.5 |
| H-7 | 1.35 | m | |
| H-8 | 1.30 | m | |
| H-9 | 1.28 | m |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 117.5 (q, ¹JCF ≈ 288 Hz) |
| C-2 | 95.0 (tq, ¹JCF ≈ 260 Hz, ²JCF ≈ 35 Hz) |
| C-3 | 110.0 (dt, ¹JCF ≈ 240 Hz, ²JCF ≈ 30 Hz) |
| C-4 | 205.0 |
| C-5 | 42.0 |
| C-6 | 26.5 |
| C-7 | 31.0 |
| C-8 | 22.5 |
| C-9 | 29.0 |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| F (C-1) | -82.0 | t | 10 |
| F (C-2) | -115.0 | m |
2D NMR experiments are instrumental in establishing the connectivity between atoms in the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent protons in the hexyl chain (e.g., H-5 with H-6, H-6 with H-7, etc.), confirming the sequence of methylene (B1212753) groups and the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton and carbon atoms (¹JCH). columbia.edu This allows for the definitive assignment of the protonated carbons in the hexyl chain by linking the proton signals to their corresponding carbon signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. msu.eduwisc.edu
The IR and Raman spectra of this compound are expected to be dominated by strong absorptions corresponding to the carbonyl (C=O) group and the carbon-fluorine (C-F) bonds.
Carbonyl (C=O) Stretch: A strong absorption band is anticipated in the region of 1725-1745 cm⁻¹ in the IR spectrum, which is characteristic of a ketone. The presence of electron-withdrawing fluorine atoms on the α and β carbons would likely shift this absorption to a higher frequency compared to a non-fluorinated ketone. libretexts.org
C-F Stretches: Multiple strong absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the various C-F stretching vibrations of the CF₃, CF₂, and CF moieties. The complexity of these bands arises from the coupling of individual C-F vibrations.
C-H Stretches: Absorptions corresponding to the C-H stretching of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. masterorganicchemistry.com
Predicted IR and Raman Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| C-H Stretch | 2850-3000 | Medium | Strong |
| C=O Stretch | 1735 | Strong | Medium |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. neu.edu.trmsu.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.govcopernicus.org For this compound (C₁₀H₁₂F₆O), the exact mass of the molecular ion [M]⁺ can be calculated.
Predicted HRMS Data
| Ion | Calculated m/z |
|---|
The fragmentation pattern in the mass spectrum would be influenced by the stability of the resulting fragments. Cleavage adjacent to the carbonyl group (α-cleavage) is a common fragmentation pathway for ketones. The loss of the hexyl radical or parts of the fluoroalkyl chain would lead to characteristic fragment ions. The presence of fluorine atoms would also influence the fragmentation, potentially leading to rearrangements and the loss of HF.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, precursor ions, in this case, the molecular ion of this compound, are selected in the first stage of the mass spectrometer. These selected ions are then subjected to collision-induced dissociation (CID), where they collide with an inert gas, leading to fragmentation. youtube.comunt.edu The resulting product ions are then analyzed in the second stage of the mass spectrometer, providing a fragmentation spectrum that offers deep insights into the molecule's structure. wikipedia.orgnationalmaglab.org
For ketones, two primary fragmentation pathways are commonly observed: α-cleavage and the McLafferty rearrangement. youtube.comlibretexts.orglibretexts.org The presence of a highly electronegative hexafluoroalkyl group in this compound is expected to significantly influence its fragmentation behavior.
α-Cleavage: This process involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. youtube.comlibretexts.org For this compound, two primary α-cleavage pathways are possible:
Cleavage between C3 and C4, leading to the formation of a stable acylium ion.
Cleavage between C4 and C5, resulting in the loss of the hexyl chain.
The high stability of the polyfluorinated carbon chain suggests that fragmentation will be directed by the electron-withdrawing nature of the fluorine atoms.
McLafferty Rearrangement: This rearrangement typically occurs in ketones with a γ-hydrogen available for transfer to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the β-bond. youtube.com Given the structure of this compound, a McLafferty rearrangement is a plausible fragmentation pathway.
While specific experimental MS/MS data for this compound is not available in the reviewed literature, a theoretical fragmentation pattern can be proposed based on established principles for ketones and fluorinated compounds. youtube.comlibretexts.org
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure/Formula | Proposed Fragmentation Pathway |
| [M+H]⁺ | [M+H - C₆H₁₃]⁺ | C₄HF₆O⁺ | α-Cleavage |
| [M+H]⁺ | [M+H - C₄HF₆O]⁺ | C₆H₁₃⁺ | α-Cleavage |
| [M+H]⁺ | [M+H - C₆H₁₂]⁺ | C₄H₂F₆O⁺ | McLafferty Rearrangement |
| [M+H]⁺ | [M+H - HF]⁺ | C₁₀H₁₃F₅O⁺ | Neutral Loss |
Note: The m/z values are nominal and would be determined with high resolution in an actual experiment.
The analysis of per- and polyfluoroalkyl substances (PFAS) often utilizes techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify these compounds. nih.govshimadzu.co.kr The fragmentation patterns observed in these studies for various PFAS can provide corroborative evidence for the predicted fragmentation of this compound. nih.gov
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a crystalline solid. This method involves diffracting X-rays off a single crystal of a compound to determine the arrangement of atoms within the crystal lattice. mdpi.com While obtaining a suitable crystal of a flexible, acyclic molecule like this compound can be challenging, the synthesis of its derivatives can facilitate crystallization. nih.gov
For instance, the introduction of rigid or aromatic moieties, or the formation of co-crystals, can promote the ordered packing required for single-crystal X-ray diffraction. nih.govresearchgate.net In cases where crystallization is particularly difficult, the use of fluorinated chaperones has emerged as a promising strategy. nih.gov These chaperones are molecules that can co-crystallize with the target analyte, providing a rigid framework that induces crystallization. nih.gov
Should a suitable crystalline derivative of this compound be prepared, X-ray crystallography would yield precise data on bond lengths, bond angles, and torsional angles. This information would be invaluable for:
Confirming the molecular connectivity: Unambiguously verifying the synthesized structure.
Determining the solid-state conformation: Revealing the preferred spatial arrangement of the fluoroalkyl chain and the alkyl chain relative to the carbonyl group.
Analyzing intermolecular interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds or halogen bonds that dictate the crystal packing. mdpi.com
Table 2: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 95.67 |
| Volume (ų) | 1367.8 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallographic study. Actual values would depend on the specific derivative crystallized.
The structural insights gained from X-ray crystallography would complement the fragmentation data from MS/MS, providing a complete picture of the molecular architecture of this compound and its derivatives.
Computational and Theoretical Investigations of 1,1,1,2,2,3 Hexafluorodecan 4 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies on 1,1,1,2,2,3-Hexafluorodecan-4-one are publicly available.
A thorough search of scientific databases yields no Density Functional Theory (DFT) studies that have determined the ground state geometries and energetics of this compound. Such studies would typically provide optimized molecular structures, bond lengths, and angles, as well as thermodynamic data like the heat of formation and Gibbs free energy. In the absence of this research, no data table for these properties can be compiled.
There is no available research on the molecular orbital analysis or charge distribution of this compound. This type of analysis is crucial for understanding a molecule's reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of electron-donating and -accepting capabilities. Similarly, the distribution of atomic charges, which influences electrostatic interactions and reactivity, has not been computationally determined for this compound.
Theoretical Prediction of Spectroscopic Parameters
No computational studies have been found that predict the spectroscopic parameters of this compound. Theoretical predictions of NMR, IR, and UV-Vis spectra are highly valuable for complementing experimental data and aiding in structural elucidation. The absence of such theoretical data means that there are no computed values to compare with potential future experimental findings.
Computational Studies on Reaction Mechanisms and Transition States
The investigation of reaction mechanisms using computational methods can elucidate the pathways and energetics of chemical transformations. There are currently no published computational studies on the reaction mechanisms involving this compound. Research in this area would be necessary to understand its reactivity, stability, and potential synthetic applications by identifying transition states and reaction intermediates. General advancements in computational methods for studying reaction mechanisms are ongoing, but these have not yet been applied to this specific molecule in the available literature. rsc.org
Exploration of Novel Derivatives and Analogs of 1,1,1,2,2,3 Hexafluorodecan 4 One
Design and Synthesis of Chiral Fluorinated Ketone Derivatives
The synthesis of chiral α-functionalized ketones is a significant area of research in organic chemistry due to their importance in the pharmaceutical and fine chemical industries. cas.cn While specific methods for the chiral resolution or asymmetric synthesis of 1,1,1,2,2,3-Hexafluorodecan-4-one are not documented, general strategies for creating chiral fluorinated ketones can be considered.
One common approach is the kinetic resolution of racemic α-functionalized ketones. cas.cn This technique involves the differential reaction of enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched ketone. For instance, organocatalyzed cascade annulations have been successfully employed for the kinetic resolution of a variety of α-functionalized ketones, achieving high selectivity factors. cas.cn Another powerful method is dynamic kinetic resolution, which combines in-situ racemization of the starting material with a stereoselective reaction, theoretically allowing for a 100% yield of a single enantiomer of the product. This has been demonstrated in the nucleophilic fluoromethylation of aryl ketones, where excellent stereoselective control is achieved through the dynamic kinetic resolution of chiral α-fluoro carbanions. cas.cn
Furthermore, catalytic enantioselective α-fluorination of ketones represents a direct approach to chiral fluorinated ketones. nih.gov This can be achieved using various catalytic systems, including those based on hydrogen bonding donors that enable efficient enantiocontrol in the carbon-fluorine bond formation. nih.gov
Table 1: General Methods for the Synthesis of Chiral Fluorinated Ketones
| Method | Description | Potential Applicability to this compound |
| Kinetic Resolution | Separation of enantiomers from a racemic mixture by exploiting differences in their reaction rates with a chiral agent. cas.cn | Potentially applicable if a suitable chiral resolving agent or catalyst can be identified for the specific substrate. |
| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer to yield a single product enantiomer. cas.cn | Could be a highly efficient method if conditions for racemization and stereoselective reaction can be established. |
| Asymmetric Fluorination | Direct introduction of a fluorine atom enantioselectively to a prochiral ketone. nih.gov | Would require the development of a specific catalyst system effective for this substrate's structure. |
Development of this compound as a Building Block for Complex Molecules
Fluorinated compounds are valuable building blocks in medicinal chemistry and materials science. researchgate.netnih.gov Ketones, in general, are highly versatile precursors in organic synthesis due to the reactivity of the carbonyl group. rsc.orgorbviz.com Although specific examples of using this compound as a building block are absent from the literature, its structure suggests several potential applications.
The presence of a polyfluoroalkyl chain can significantly influence the properties of resulting molecules. The electron-withdrawing nature of the hexafluoropropyl group is expected to activate the carbonyl group towards nucleophilic attack. This enhanced reactivity could be exploited in various transformations, such as aldol (B89426) reactions, Wittig reactions, and the synthesis of heterocyclic compounds. For example, unsaturated polyfluoroalkyl ketones are known to be valuable precursors for the synthesis of nitrogen-containing heterocycles. researchgate.net
The synthesis of various heterocycles often relies on the use of fluorinated building blocks. researchgate.net For instance, 2-aryl-6-polyfluoroalkyl-4-pyrones, synthesized from fluorinated enediones, serve as versatile intermediates for constructing biologically important azaheterocycles like pyrazoles and pyridones. mdpi.com Similarly, the reaction of hydrazines with various precursors can lead to the formation of pyrazoles, a common scaffold in medicinal chemistry. organic-chemistry.org Given its structure, this compound could potentially be a precursor to a range of novel fluorinated heterocyclic systems.
Structure-Reactivity and Structure-Property Relationship Studies in Related Fluorinated Ketones
The relationship between the structure of α,β-unsaturated carbonyl compounds and their toxicity has been a subject of study. researchgate.netnih.gov For instance, within a series of α,β-unsaturated ketones, substitutions on the vinyl carbon atoms can influence their biological activity. nih.gov While this compound is a saturated ketone, the principles of how structural modifications affect reactivity and properties are transferable.
The introduction of fluorine atoms into a molecule can dramatically alter its physical and chemical properties. The high electronegativity of fluorine can influence the electron distribution within the molecule, affecting its reactivity. For example, the presence of a polyfluoroalkyl chain generally increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. acs.org
Furthermore, the reactivity of fluorinated compounds can be influenced by the reaction conditions. For example, the halogenation and subsequent dehydrohalogenation of hydrofluoroolefins can lead to the formation of new fluorinated allenes, demonstrating how the manipulation of fluorinated structures can lead to novel chemical entities. researchgate.net The study of such reactions provides insight into the potential transformations that molecules like this compound could undergo.
Environmental Chemistry and Atmospheric Fate of Per and Polyfluorinated Ketones Excluding Toxicity
Investigations into Atmospheric Degradation Pathways (e.g., photo-oxidation, reaction with hydroxyl radicals)
The primary atmospheric degradation pathways for organic compounds are photo-oxidation, primarily through reactions with hydroxyl (OH) radicals, and photolysis. For fluorinated ketones, both processes are significant, with their relative importance depending on the specific molecular structure.
The reaction with OH radicals is a crucial removal mechanism for many volatile organic compounds in the troposphere. Theoretical calculations for two hydrofluoroketones (HFKs), HFK-447mcc and HFK-465mc, have estimated the rate constants for their gas-phase reactions with OH radicals at 298.15 K to be 3.1 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ and 3.2 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, respectively. mdpi.comresearchgate.net These rate constants imply atmospheric lifetimes of approximately 10 years and 1 year, respectively, due to this degradation pathway. mdpi.comresearchgate.net For a series of fluorinated diketones, the rate coefficients for their reaction with OH radicals were found to be significantly faster, in the range of (1.3 ± 0.4) to (3.3 ± 1.0) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, leading to much shorter tropospheric lifetimes of 8 to 21 hours. nih.gov
Photolysis, or the degradation of a molecule by light, is another critical atmospheric sink for fluorinated ketones. rsc.orgnih.govnih.govacs.org The presence of fluorine atoms can shift the UV absorption bands of the carbonyl group, allowing for photolysis to occur at lower altitudes in the troposphere. mdpi.com Studies on several fluorinated ketones have shown that photolysis is a rapid process, leading to atmospheric lifetimes in the range of a few days to two weeks. mdpi.comresearchgate.net For instance, the atmospheric lifetimes of perfluoro-2-methyl-3-pentanone (PF-2M3P) and perfluoro-3-methyl-2-butanone (PF-3M2B) were estimated to be between 3-11 days and approximately 13 days, respectively, with photolysis being the dominant loss pathway. nih.govacs.org Similarly, the gas-phase lifetimes of CF₃C(O)CH₃, CF₃C(O)CH₂CH₃, and CF₃CF₂C(O)CF(CF₃)₂ due to photolysis are estimated to be 5.1 ± 2.2, 6.5 ± 2.5, and 5.5 ± 1.5 days, respectively. rsc.orgnih.gov
Based on these findings for analogous compounds, it is anticipated that 1,1,1,2,2,3-Hexafluorodecan-4-one will also be subject to atmospheric degradation via reaction with OH radicals and photolysis. The presence of a non-fluorinated alkyl chain in its structure may influence the rate of reaction with OH radicals.
Table 1: Atmospheric Lifetimes and OH Radical Reaction Rate Constants for Selected Fluorinated Ketones
| Compound | Atmospheric Lifetime (OH Reaction) | Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (Photolysis) |
|---|---|---|---|
| HFK-447mcc | ~10 years | 3.1 x 10⁻¹⁵ | - |
| HFK-465mc | ~1 year | 3.2 x 10⁻¹⁴ | - |
| 1,1,1-trifluoro-2,4-pentanedione (TFP) | ~21 hours | (1.3 ± 0.4) x 10⁻¹¹ | - |
| 1,1,1-trifluoro-2,4-hexanedione (TFH) | ~13 hours | (2.2 ± 0.8) x 10⁻¹¹ | - |
| 1,1,1-trifluoro-5-methyl-2,4-hexanedione (TFMH) | ~8 hours | (3.3 ± 1.0) x 10⁻¹¹ | - |
| Perfluoro-2-methyl-3-pentanone (PF-2M3P) | - | - | 3-11 days |
| Perfluoro-3-methyl-2-butanone (PF-3M2B) | - | - | ~13 days |
| CF₃C(O)CH₃ | - | - | 5.1 ± 2.2 days |
| CF₃C(O)CH₂CH₃ | - | - | 6.5 ± 2.5 days |
| CF₃CF₂C(O)CF(CF₃)₂ | - | - | 5.5 ± 1.5 days |
Studies on Hydrolytic Stability and Persistence in Various Environmental Compartments
The hydrolytic stability of a compound is its resistance to reaction with water. In general, ketones are not readily susceptible to hydrolysis. quora.com However, the presence of highly electronegative fluorine atoms adjacent to the carbonyl group in fluorinated ketones can enhance the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water.
Research on the hydrolysis of fluoroalkyl-containing β-aminovinyl ketones has shown that these compounds can hydrolyze in acidic and neutral media to form the corresponding β-diketones, which can then undergo further cleavage in alkaline conditions. researchgate.net This suggests that under certain pH conditions, hydrolysis of fluorinated ketones can occur. Some trifluoroacetylated compounds are known to undergo hydration, and it is recommended that they are kept in a moisture-free environment. sapub.org
While specific data on the hydrolytic stability of this compound is not available, the general stability of the carbon-fluorine bond suggests that the fluorinated portion of the molecule is likely to be persistent. Per- and polyfluoroalkyl substances (PFAS) as a class are known for their high persistence in the environment.
Photochemical Transformation Processes in Aquatic and Terrestrial Environments
Information regarding the photochemical transformation of fluorinated ketones in aquatic and terrestrial environments is limited. The primary photochemical process in the atmosphere is gas-phase photolysis, which is expected to be a major degradation pathway. nih.govacs.org
In aquatic systems, the potential for photochemical transformation will depend on the compound's ability to absorb sunlight in the aqueous phase and the presence of other substances in the water that can act as photosensitizers. For many organic contaminants, dissolved organic matter (DOM) can play a significant role in their photochemical transformation.
Emerging Applications in Chemical Science and Technology Non Clinical, Non Safety
Utility as Advanced Synthetic Intermediates in Organic Synthesis
There is currently no available scientific literature detailing the use of 1,1,1,2,2,3-Hexafluorodecan-4-one as an advanced synthetic intermediate in organic synthesis.
Potential in Material Science and Polymer Chemistry Applications
Information regarding the potential of this compound in material science and polymer chemistry is not present in the public domain.
Exploration as Components in Specialized Solvents and Reaction Media
There is no readily accessible research on the exploration of this compound as a component in specialized solvents or reaction media.
Applications in Analytical Chemistry Method Development and Standards
Data on the applications of this compound in analytical chemistry method development, such as for spectroscopy calibration, is not available in published research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
